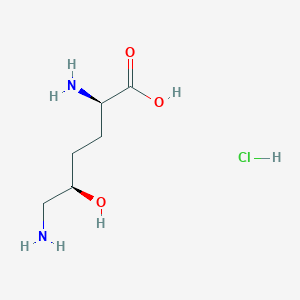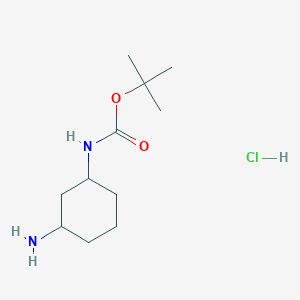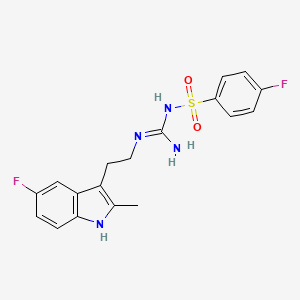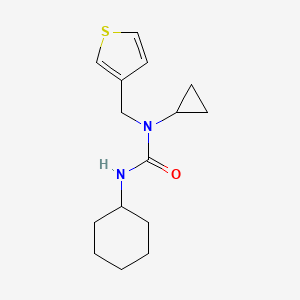![molecular formula C18H13ClFNO2S B2520410 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-89-3](/img/structure/B2520410.png)
4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of biological activities. Sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines, and they can be further modified to enhance their biological properties. The presence of chloro and fluoro substituents on the aromatic rings in this compound suggests potential for specific biological interactions due to these halogens' electronegative nature.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from simple aromatic acids or amines. For instance, a related compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, was synthesized from 4-chlorobenzoic acid through a six-step process including esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally nucleophilic attack by amines . Although the exact synthesis route for 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide is not detailed in the provided papers, it is likely to involve similar complex synthetic steps.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined using X-ray single-crystal diffraction, revealing its monoclinic space group and specific geometric parameters . This level of structural detail is essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-(1-Aryl-2-polychloroethyl)arenesulfonamides can participate in a reaction cascade involving cyclization to aziridine intermediates, recyclization, and isomerization to imidoylchlorides or chloroimines, followed by substitution or reduction . These reactions can lead to a diverse range of sulfonamide structures, indicating that 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide could also potentially undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents can affect these properties significantly. For example, the crystal structure and preliminary herbicidal activity of a related sulfonamide compound were studied, showing moderate inhibition of barnyard grass seedling growth . The antibacterial activity of another series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides was evaluated, with some derivatives showing significant activity against bacterial strains . These studies suggest that the physical and chemical properties of 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide would be important for its biological efficacy.
Aplicaciones Científicas De Investigación
Polymorphism and Material Properties
Research by Terada et al. (2012) explored the polymorphism of aromatic sulfonamides with fluorine groups, including structures akin to 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide. This study revealed the effect of fluorine in inducing polymorphism or pseudopolymorphism in sulfonamides, with implications for material science and pharmaceuticals, where different polymorphic forms can exhibit varied physical and chemical properties (Terada et al., 2012).
Photophysical Properties
Bozkurt et al. (2016) investigated the photophysical properties of sulfonamide derivatives, including variations that resemble the chemical structure of interest. This work demonstrated that different aryl substitutions can significantly affect the fluorescence characteristics of these compounds, which could be relevant in developing fluorescent markers or probes in biological and chemical sensors (Bozkurt et al., 2016).
Carbonic Anhydrase Inhibition for Medicinal Chemistry
A series of sulfonamides, including those with structures similar to 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide, have been examined for their inhibition of carbonic anhydrase, a target for the treatment of various conditions such as glaucoma, epilepsy, and certain types of tumors. This research highlighted the potential of sulfonamides in medicinal chemistry, especially for targeting enzyme activity in disease conditions (Banerjee et al., 2005).
Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s containing fluorenyl groups synthesized using compounds similar to 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide have been explored for their application in fuel cells. This research by Bae et al. (2009) indicates the role of such sulfonated polymers in enhancing proton conductivity, offering a promising avenue for the development of more efficient fuel cell membranes (Bae et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2S/c19-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24(22,23)21-18-4-2-1-3-17(18)20/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVOBWYPEITUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)


![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)
